molecular formula C10H24N2NiO2 B3114193 Bis[1-(N,N-dimethylamino)-2-propanolato]nickel(II) CAS No. 200284-92-0

Bis[1-(N,N-dimethylamino)-2-propanolato]nickel(II)

Cat. No.: B3114193
CAS No.: 200284-92-0
M. Wt: 263.00 g/mol
InChI Key: UNSXSNHWWODHAL-UHFFFAOYSA-N
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Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[1-(N,N-dimethylamino)-2-propanolato]nickel(II) typically involves the reaction of nickel(II) salts with 1-(N,N-dimethylamino)-2-propanol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture contamination . The product is then purified through recrystallization to obtain the desired green crystalline form .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring strict control of reaction conditions to maintain product purity and yield .

Mechanism of Action

The mechanism of action of Bis[1-(N,N-dimethylamino)-2-propanolato]nickel(II) involves its ability to coordinate with other molecules through its nickel center. This coordination can facilitate various chemical reactions by stabilizing transition states and intermediates . The specific molecular targets and pathways depend on the nature of the reaction and the other reactants involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[1-(N,N-dimethylamino)-2-propanolato]nickel(II) is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties make it particularly useful in certain catalytic applications and materials science research.

Properties

IUPAC Name

1-(dimethylamino)propan-2-olate;nickel(2+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H12NO.Ni/c2*1-5(7)4-6(2)3;/h2*5H,4H2,1-3H3;/q2*-1;+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSXSNHWWODHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)[O-].CC(CN(C)C)[O-].[Ni+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2NiO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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